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Putrescine-1,4-13C2 - 287100-61-2

Putrescine-1,4-13C2

Catalog Number: EVT-3470589
CAS Number: 287100-61-2
Molecular Formula: C4H12N2
Molecular Weight: 90.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Putrescine-1,4-13C2 is a stable isotope-labeled derivative of putrescine, a biogenic amine involved in various biological processes. This compound is characterized by the substitution of carbon atoms at positions 1 and 4 with the stable isotope carbon-13. Putrescine plays a crucial role in cellular functions, including cell growth, differentiation, and proliferation. The introduction of carbon-13 isotopes allows for enhanced tracking and analysis in metabolic studies, particularly in the field of biochemistry and molecular biology.

Source and Classification

Putrescine-1,4-13C2 is classified as a polyamine, which are organic compounds that contain two or more amino groups. It is synthesized primarily from the amino acids ornithine or arginine through decarboxylation processes. The compound is commonly sourced from synthetic methods involving microbial fermentation or chemical synthesis techniques that incorporate stable isotopes for research purposes .

Synthesis Analysis

Methods

The synthesis of Putrescine-1,4-13C2 can be achieved through several methods:

  1. Decarboxylation of Ornithine or Arginine: This method utilizes enzymes such as ornithine decarboxylase or arginine decarboxylase to facilitate the removal of carboxyl groups from these amino acids. The reaction conditions typically involve controlled temperatures and pH levels to optimize yield.
  2. Microbial Fermentation: Industrially, Putrescine-1,4-13C2 can be produced using genetically engineered microorganisms such as Escherichia coli. By modifying metabolic pathways to inhibit putrescine degradation while enhancing ornithine decarboxylase expression, high yields can be achieved under specific conditions (e.g., pH 9.5 and temperature 45°C).

Technical Details

The production process requires careful monitoring of reaction parameters to ensure the stability of the carbon-13 isotopes during synthesis. Analytical techniques such as mass spectrometry are often employed to confirm the incorporation of carbon-13 into the final product.

Molecular Structure Analysis

Structure

Putrescine-1,4-13C2 has a molecular formula of C4H12N2 with a molecular weight of 90.14 g/mol. The structural representation includes two primary amino groups attached to a four-carbon alkane chain:

Structure H2N(CH2)4NH2\text{Structure }H_2N-(CH_2)_4-NH_2

In this structure, the carbon atoms at positions 1 and 4 are replaced by carbon-13 isotopes, which can be represented as:

Structure H2N(13CCH2)(13CCH2)NH2\text{Structure }H_2N-(^{13}C-CH_2)-(^{13}C-CH_2)-NH_2

Data

The compound's data can be sourced from various chemical databases such as PubChem and EPA DSSTox, which provide detailed information on its properties and applications.

Chemical Reactions Analysis

Reactions

Putrescine-1,4-13C2 undergoes several significant chemical reactions:

  1. Oxidation: It can be oxidized to form 4-aminobutanal, which may further convert into gamma-aminobutyric acid (GABA).
  2. Reduction: Reduction processes can transform putrescine into other polyamines like spermidine and spermine.
  3. Substitution: Putrescine can react with various reagents to produce derivatives through substitution reactions.

Technical Details

Common reagents in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Controlled conditions (pH and temperature) are critical for maximizing yields in these transformations.

Mechanism of Action

Putrescine-1,4-13C2 functions by interacting with specific molecular targets within cells. It binds to putrescine-binding proteins and enzymes such as ornithine decarboxylase and S-adenosylmethionine decarboxylase proenzyme. These interactions play a vital role in regulating polyamine levels, which are essential for cellular growth and differentiation processes.

Physical and Chemical Properties Analysis

Physical Properties

Putrescine-1,4-13C2 is typically a colorless liquid at room temperature with a characteristic amine odor. Its solubility in water is high due to its polar nature.

Chemical Properties

The compound exhibits basic properties due to the presence of amino groups. It engages in various chemical reactions typical of amines, including nucleophilic substitutions and complex formations with acids.

Relevant data regarding its stability under different environmental conditions indicate that it remains stable at room temperature but may decompose under extreme pH or temperature conditions .

Applications

Putrescine-1,4-13C2 has diverse applications across several scientific fields:

  1. Biochemistry: Used as a tracer in metabolic studies to investigate polyamine metabolism.
  2. Cell Biology: Plays a role in studies related to cell growth and differentiation.
  3. Medicine: Investigated for its potential implications in cancer research and as a biomarker for various diseases.
  4. Industrial Chemistry: Serves as a precursor in the synthesis of polyamides and high-quality industrial plastics like nylon 46 .
Isotopic Labeling Strategies in Polyamine Research

Synthesis and Purification of ¹³C₂-Labeled Putrescine for Metabolic Tracing

Putrescine-1,4-¹³C₂ (¹³C₂-putrescine) features ¹³C atoms at both terminal carbon positions, enabling precise tracking of the putrescine backbone through polyamine biosynthetic pathways. Its synthesis employs distinct chemical and biological strategies:

Chemical synthesis typically starts from ¹³C-labeled precursors like 1,4-dibromobutane-1,4-¹³C₂. Nucleophilic substitution with potassium phthalimide yields N,N'-diphthaloyl-protected putrescine-1,4-¹³C₂, followed by hydrazinolysis to deprotect and form the free diamine [1]. Alternative routes use cyanide-based elongation of 1,2-dibromoethane-¹³C₂, though this requires rigorous purification to remove toxic intermediates.

Biosynthetic approaches exploit microbial pathways. Escherichia coli expressing ornithine decarboxylase (ODC) converts L-ornithine-1,4-¹³C₂ to ¹³C₂-putrescine. Similarly, engineered Ralstonia pickettii strains utilize endogenous decarboxylases to produce labeled putrescine from ¹³C-substrate precursors [8].

Purification challenges arise from polar impurities (e.g., unreacted ornithine, ammonium salts). Multi-step chromatography is essential:

  • Cation-exchange chromatography isolates putrescine from anionic contaminants at pH 10.5.
  • Reverse-phase HPLC with hydrophilic interaction liquid chromatography (HILIC) columns achieves >98% isotopic purity, confirmed via LC-MS detection of m/z 91→93 mass shift (M+2 isotopologue) [1] [9].

Table 1: Synthesis Methods for Putrescine-1,4-¹³C₂

MethodPrecursorYield (%)Isotopic Purity (%)Key Purification Step
Chemical (Alkylation)1,4-Dibromobutane-1,4-¹³C₂65–7597–99Hydrazinolysis + HILIC
Enzymatic (ODC Pathway)L-Ornithine-1,4-¹³C₂80–8595–98Cation-exchange + HPLC
Microbial (Engineered)Glucose-¹³C₆ (via ornithine)50–6090–95Solvent extraction + SPE

Comparative Efficacy of ¹³C vs. ¹⁵N Isotopes in Polyamine Flux Analysis

Sensitivity and pathway resolution:¹³C₂-putrescine enables tracking of carbon skeletons into downstream metabolites. In cancer cell studies (e.g., basal-like breast cancer), ¹³C tracing reveals SG2M-phase-specific incorporation into ornithine, citrulline, and the polyamine spermidine via spermidine synthase. This provides direct evidence of putrescine aminopropyltransferase activity during rapid proliferation [4] [7]. In contrast, ¹⁵N-labeled putrescine (e.g., ¹⁵N₂-putrescine) traces nitrogen transfer but cannot distinguish between intact backbone utilization vs. nitrogen scavenging after degradation.

Analytical considerations:

  • NMR applications: ¹³C NMR detects position-specific enrichment (e.g., ¹³C-¹³C couplings in spermidine at C1/C4 positions), resolving de novo synthesis from salvage pathways. ¹⁵N NMR suffers from low sensitivity and broader peaks, limiting quantification in complex matrices [2] [9].
  • Mass spectrometry: High-resolution LC-MS differentiates ¹³C₂-labeled isotopologues (M+2) from natural abundance M+1 species, reducing false positives. ¹⁵N labels generate smaller mass shifts (Δm/z +2 for ¹⁵N₂ vs. +2.02 for ¹³C₂), risking overlap with sulfur-containing metabolites (Δm/z +1.996) [3] [6].

Biological context specificity:In Francisella tularensis, which lacks putrescine biosynthesis genes, ¹³C₂-putrescine uptake studies confirmed compensatory import via the FslABC transporter. ¹⁵N tracing alone would miss this mechanism, as nitrogen sources remain abundant [8].

Table 2: Analytical Comparison of ¹³C vs. ¹⁵N Isotopes in Polyamine Flux Studies

Parameter¹³C₂-Putrescine¹⁵N₂-Putrescine
Pathway ResolutionTracks carbon backbone into spermidine, spermineTraces nitrogen atoms only
NMR SensitivityHigh (direct ¹³C detection; ¹³C-¹³C J-couplings)Low (broad ¹⁵N peaks; requires indirect detection)
MS SpecificityDistinct M+2 mass shift; low backgroundM+2 shift overlaps with S-containing metabolites
Metabolic ArtifactsMinimal scramblingNitrogen exchange with glutamate/urea pools

Methodological Advances in Stable Isotope-Labeled Putrescine Production

Precursor-directed biosynthesis:Replacing L-ornithine with ¹³C₄-labeled α-ketoglutarate in HEK293T cell cultures exploits endogenous transaminases to generate L-ornithine-1,4-¹³C₂. Subsequent decarboxylation by ODC yields ¹³C₂-putrescine at 50% reduced cost versus synthetic amino acids [5]. This approach minimizes isotopic scrambling, as confirmed by ¹³C NMR showing >95% enrichment at C1/C4 positions.

Microbial pathway engineering:E. coli strains expressing Francisella novicida FigA (NIS synthetase) and FigC (N-citrylornithine decarboxylase) bypass putrescine auxotrophy by converting ¹³C₅-citrulline into ¹³C₂-putrescine via a citrullyl-ornithine intermediate. Crystal structures of FigC (2.1 Å resolution) reveal active-site adaptations enabling decarboxylation of bulkier substrates than ornithine [8].

Analytical innovations:

  • IROA (Isotopic Ratio Outlier Analysis): Cells fed 95% ¹³C-glucose and 5% ¹³C-glucose produce ¹³C₂-putrescine with distinct isotopomer patterns (e.g., M+0 to M+4). LC-MS algorithms filter background noise by identifying paired peaks differing by 2 Da, enhancing detection sensitivity 10-fold in tissue extracts [9].
  • Hyperpolarized ¹³C NMR: Dissolution dynamic nuclear polarization (DNP) amplifies ¹³C₂-putrescine signal >10,000-fold, enabling real-time tracking in live tumor spheroids. This reveals kinetic differences in putrescine uptake between ARG2-expressing cancers and OAT-dependent normal cells [3].

Table 3: Innovations in ¹³C₂-Putrescine Production and Analysis

InnovationMechanismImpact
Transaminase-mediated labelingConversion of ¹³C-α-ketoglutarate to ornithine50% cost reduction; mammalian cell compatibility
FigA/FigC bypass pathwayCitrullyl-ornithine decarboxylationEnables putrescine synthesis in auxotrophic strains
IROA-enabled noise suppression95%/5% ¹³C isotopic peak pairingFilters >90% MS artifacts in complex matrices
Hyperpolarized ¹³C tracingSignal amplification via DNPReal-time flux monitoring in <10 sec scans

Compounds Mentioned

Putrescine-1,4-¹³C₂; L-Ornithine-1,4-¹³C₂; ¹⁵N₂-Putrescine; Spermidine; Spermine; N-Citrylornithine

Properties

CAS Number

287100-61-2

Product Name

Putrescine-1,4-13C2

IUPAC Name

(1,4-13C2)butane-1,4-diamine

Molecular Formula

C4H12N2

Molecular Weight

90.14 g/mol

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i3+1,4+1

InChI Key

KIDHWZJUCRJVML-CQDYUVAPSA-N

SMILES

C(CCN)CN

Canonical SMILES

C(CCN)CN

Isomeric SMILES

C(C[13CH2]N)[13CH2]N

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